molecular formula C5H13BClNO2 B12929911 3-Amino-1,2-oxaborepan-2-ol hydrochloride

3-Amino-1,2-oxaborepan-2-ol hydrochloride

Cat. No.: B12929911
M. Wt: 165.43 g/mol
InChI Key: RUHBKMPONFCYAE-UHFFFAOYSA-N
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Description

3-Amino-1,2-oxaborepan-2-ol hydrochloride: is a chemical compound with the molecular formula C5H13BClNO2 . It is a boron-containing heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,2-oxaborepan-2-ol hydrochloride typically involves the reaction of appropriate boron-containing precursors with amino alcohols under controlled conditions. The reaction conditions often include the use of inert atmospheres and specific temperature ranges to ensure the stability of the compound .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may also include purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1,2-oxaborepan-2-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include boronic acids, boron-containing amines, and substituted derivatives of the original compound .

Scientific Research Applications

3-Amino-1,2-oxaborepan-2-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 3-Amino-1,2-oxaborepan-2-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the nature of the target and the context of the application .

Comparison with Similar Compounds

  • 3-Amino-1,2-oxaborepan-2-ol
  • 2-Amino-1,2-oxaborepan-2-ol
  • 3-Amino-1,2-oxaborepan-2-one

Comparison: 3-Amino-1,2-oxaborepan-2-ol hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its non-salt counterparts. This makes it more suitable for certain applications, such as in aqueous environments and biological systems .

Properties

Molecular Formula

C5H13BClNO2

Molecular Weight

165.43 g/mol

IUPAC Name

2-hydroxyoxaborepan-3-amine;hydrochloride

InChI

InChI=1S/C5H12BNO2.ClH/c7-5-3-1-2-4-9-6(5)8;/h5,8H,1-4,7H2;1H

InChI Key

RUHBKMPONFCYAE-UHFFFAOYSA-N

Canonical SMILES

B1(C(CCCCO1)N)O.Cl

Origin of Product

United States

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